![molecular formula C14H12N2O4 B14699922 2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide CAS No. 26480-15-9](/img/structure/B14699922.png)
2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a hydroxy group at the second position and a nitrophenylmethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide typically involves the condensation of 2-hydroxybenzoic acid with 4-nitrobenzylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of 2-oxo-N-[(4-nitrophenyl)methyl]benzamide.
Reduction: Formation of 2-hydroxy-N-[(4-aminophenyl)methyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the reagents used.
科学的研究の応用
2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt metabolic pathways, leading to various biological effects. The nitro group plays a crucial role in the compound’s reactivity, allowing it to participate in redox reactions and form reactive intermediates .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)benzylamine
- 2-Hydroxy-N-(4-methyl-3-nitrophenyl)benzylamine
- 2-Hydroxy-3-methoxy-N-(4-methyl-2-pyridyl)benzylamine
Uniqueness
2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitrophenylmethyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
特性
CAS番号 |
26480-15-9 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC名 |
2-hydroxy-N-[(4-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H12N2O4/c17-13-4-2-1-3-12(13)14(18)15-9-10-5-7-11(8-6-10)16(19)20/h1-8,17H,9H2,(H,15,18) |
InChIキー |
FWIATRIAYGBQSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



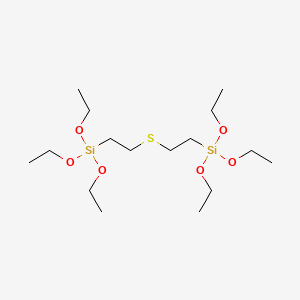
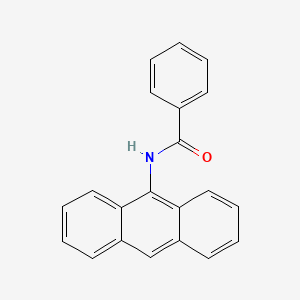

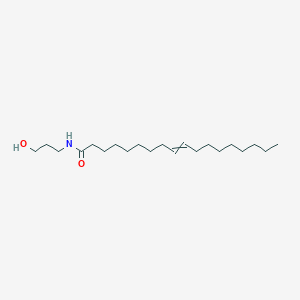
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
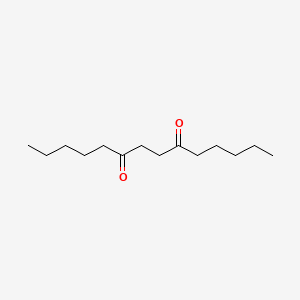
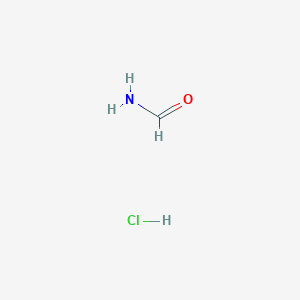
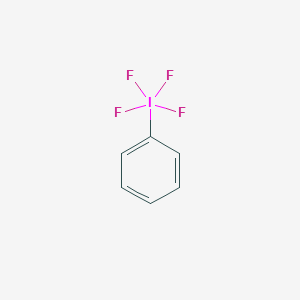
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
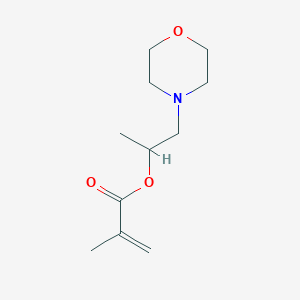
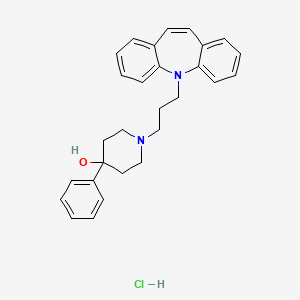

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
